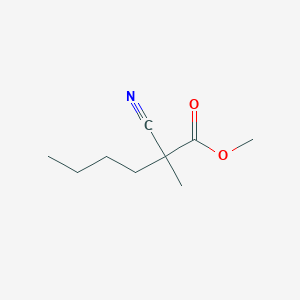![molecular formula C9H12N4O B14587740 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-86-0](/img/structure/B14587740.png)
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H12N4O It is known for its unique structure, which includes a pyrazine ring substituted with a dimethylaminoethoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the dimethylaminoethoxy and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, while the carbonitrile group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinecarbonitrile: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.
6-(2-(Dimethylamino)ethoxy)pyrazine: Similar structure but without the carbonitrile group.
Eigenschaften
CAS-Nummer |
61274-86-0 |
|---|---|
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
6-[2-(dimethylamino)ethoxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c1-13(2)3-4-14-9-7-11-6-8(5-10)12-9/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XRHSARNQSNFZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=NC(=CN=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)

![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

